3-(Bromomethyl)benzaldehyde
Overview
Description
3-(Bromomethyl)benzaldehyde is a chemical compound with the molecular formula C8H7BrO and a molecular weight of 199.05 . It is also known by the synonym 3-Formylbenzyl bromide .
Synthesis Analysis
The synthesis of 3-(Bromomethyl)benzaldehyde can be achieved through a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis
The InChI code for 3-(Bromomethyl)benzaldehyde is 1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 . The compound has a molar refractivity of 45.7±0.3 cm³ .Chemical Reactions Analysis
The chemical reactions involving 3-(Bromomethyl)benzaldehyde are complex and can involve multiple steps . For instance, it can undergo a nitration, a conversion from the nitro group to an amine, and a bromination .Physical And Chemical Properties Analysis
3-(Bromomethyl)benzaldehyde is a solid at ambient temperature . It has a boiling point of 49-51°C . Its density is 1.5±0.1 g/cm³, and it has a molar volume of 130.6±3.0 cm³ .Scientific Research Applications
Synthesis and Applications
3-(Bromomethyl)benzaldehyde is instrumental in the synthesis of various organic compounds. For instance, it is used in the reaction with arylhydrazines to produce 2-aryl-1,2-dihydrophthalazines, a reaction facilitated by K(2)CO(3) and FeCl(3), yielding compounds with diverse structural frameworks (Aljaar, Conrad, & Beifuss, 2013). Moreover, its activation with N-heterocyclic carbenes leads to the formation of o-quinodimethane intermediates, which when coupled with ketones via [4 + 2] annulation, facilitate the synthesis of functionally diverse 1-isochromanones (Janssen‐Müller, Singha, Olyschläger, Daniliuc, & Glorius, 2016).
Catalysis and Chemical Transformations
Catalytic Properties
The compound is also pivotal in catalytic processes. Research reveals that certain benzaldehydes can be ortho-brominated using palladium-catalyzed C-H activation, a process vital for the synthesis of substituted 2-bromobenzaldehydes. This process involves O-Methyloxime serving as a directing group, followed by a rapid deprotection of substituted 2-bromobenzaldoximes to yield the final brominated compounds (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Advanced Materials Synthesis
Preparation of Advanced Materials
The chemical is crucial in the advanced synthesis of materials. It has been used to create a series of 1,3,5-tris-styryl-benzene compounds with tunable photo- and electroluminescent properties, indicating its potential in electronic and photonic applications (Behnisch & Hanack, 2001).
Safety And Hazards
properties
IUPAC Name |
3-(bromomethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPGAYXSRGROSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427817 | |
Record name | 3-(bromomethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)benzaldehyde | |
CAS RN |
82072-23-9 | |
Record name | 3-(bromomethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromomethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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